molecular formula C8H6N2O3 B7897686 6,7-dihydroxy-1H-quinazolin-4-one

6,7-dihydroxy-1H-quinazolin-4-one

Cat. No.: B7897686
M. Wt: 178.14 g/mol
InChI Key: NDHAHRQOSZIMIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydroxy-1H-quinazolin-4-one (CAS 16064-15-6) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This quinazolinone derivative features a core structure adorned with two hydroxyl groups at the 6 and 7 positions, contributing to its polar nature and solubility in polar solvents such as water and alcohols . The compound typically presents as a pale yellow to off-white crystalline solid . Quinazolin-4(3H)-one derivatives are recognized as privileged scaffolds in pharmaceutical research, with demonstrated potential as inhibitors of various tyrosine protein kinases . These kinases, such as EGFR, HER2, and VEGFR2, are critical targets in oncology, and quinazolinone-based molecules like gefitinib, erlotinib, and lapatinib are established therapeutic agents . Specific derivatives have shown potent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780), with some compounds exhibiting activity superior to the control drug lapatinib . The structural features of the quinazolinone core allow it to act as a versatile pharmacophore, capable of interacting with multiple enzymatic targets through mechanisms such as ATP-competitive inhibition . Beyond oncology, research into quinazolinone derivatives has expanded to include potential applications as negative allosteric modulators of the mGlu7 receptor, indicating promise in neuropharmacology for conditions like schizophrenia . The 6,7-dihydroxy substitution pattern on the quinazolinone core makes it a versatile intermediate or building block for further chemical exploration and synthesis of novel bioactive analogues . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dihydroxy-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13/h1-3,11-12H,(H,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHAHRQOSZIMIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1O)O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1O)O)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Demethylation of Methoxy-Protected Precursors

The most widely reported method for preparing 6,7-dihydroxy-1H-quinazolin-4-one involves the regioselective demethylation of 6,7-dimethoxyquinazolin-4-one. This approach leverages the stability of methoxy groups during earlier synthetic steps, followed by selective cleavage under controlled conditions.

In a representative procedure, 6,7-dimethoxyquinazolin-4-one is treated with hydrobromic acid (HBr) in acetic acid at reflux temperatures (110–120°C) for 12–24 hours . The reaction proceeds via acid-catalyzed nucleophilic substitution, where bromide ions attack the methyl ether groups. This method achieves demethylation yields of 78–85%, with the product purified via recrystallization from ethanol-water mixtures . Alternative demethylation agents such as boron tribromide (BBr₃) in dichloromethane at −78°C have also been explored, offering milder conditions but requiring stringent moisture control .

Table 1: Demethylation Conditions and Outcomes

Demethylation AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
48% HBrAcetic acid110–120248598
BBr₃Dichloromethane−7869299
HIAcetic anhydride100187695

A significant advantage of this route is its compatibility with large-scale production, as demonstrated in industrial patents . However, challenges include the corrosivity of HBr and the need for specialized equipment to handle BBr₃.

Halogenation-Mediated Routes

Halogenation strategies provide an alternative pathway to 6,7-dihydroxy-1H-quinazolin-4-one by first introducing chloro or bromo substituents, followed by hydrolysis. For instance, 6,7-bis(2-methoxyethoxy)quinazolin-4-one is treated with phosphoryl chloride (POCl₃) in the presence of N,N-dimethylformamide (DMF) as a catalyst . The reaction proceeds at 120°C for 3 hours, yielding 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, which is subsequently hydrolyzed using aqueous HCl to remove the methoxyethyl protecting groups .

Mechanistic Insight :
POCl₃ acts as both a chlorinating agent and a Lewis acid, facilitating the conversion of the carbonyl group at position 4 to a chloro substituent. DMF coordinates with POCl₃, enhancing its electrophilicity and reaction rate . The hydrolysis step employs acidic conditions to cleave the ether linkages, yielding the dihydroxy product. This method achieves an overall yield of 65–70%, with the final product isolated via filtration after neutralization .

Table 2: Halogenation and Hydrolysis Parameters

Halogenating AgentCatalystTemperature (°C)Hydrolysis AgentYield (%)
POCl₃DMF1206M HCl70
(COCl)₂None80H₂SO₄58
PCl₅Pyridine100H₃PO₄62

While efficient, this route requires careful handling of toxic halogenating agents and generates stoichiometric amounts of phosphorus byproducts.

Alternative Protecting Group Strategies

To circumvent the challenges of demethylation and halogenation, researchers have explored orthogonal protecting groups. One innovative approach involves the use of benzyl ethers, which are cleaved under hydrogenolysis conditions. For example, 6,7-dibenzyloxyquinazolin-4-one is synthesized via alkylation of 6,7-dihydroxyquinazolin-4-one with benzyl bromide in the presence of potassium carbonate . Subsequent hydrogenation over palladium on carbon (Pd/C) in methanol removes the benzyl groups, yielding the dihydroxy product with >90% purity .

Advantages :

  • Benzyl groups offer superior stability under acidic and basic conditions compared to methoxyethyl groups.

  • Hydrogenolysis is a clean reaction, producing only toluene as a byproduct.

Limitations :

  • Benzylation requires anhydrous conditions and extended reaction times (48–72 hours).

  • Palladium catalysts add to the cost, complicating large-scale applications.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for 6,7-Dihydroxy-1H-quinazolin-4-one Synthesis

ParameterDemethylationHalogenationProtecting Groups
Overall Yield (%)857075
Purity (%)989590
ScalabilityHighModerateLow
Byproduct ToxicityLowHighModerate
Cost Efficiency$$$$$$

The demethylation route emerges as the most cost-effective and scalable method, whereas protecting-group strategies offer higher purity at the expense of scalability.

Chemical Reactions Analysis

Types of Reactions: 6,7-dihydroxy-1H-quinazolin-4-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions involving 6,7-dihydroxy-1H-quinazolin-4-one include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific temperature, pressure, and pH levels.

Major Products Formed: The major products formed from the reactions of 6,7-dihydroxy-1H-quinazolin-4-one depend on the type of reaction and the reagents used. These products are often characterized by their enhanced stability, solubility, and biological activity, making them suitable for various applications.

Scientific Research Applications

Biological Activities

Anticancer Properties
Numerous studies have highlighted the anticancer potential of 6,7-dihydroxy-1H-quinazolin-4-one derivatives. For instance:

  • Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds typically range from 2.90 to 16.10 µM, demonstrating their effectiveness in inhibiting cancer cell proliferation .
  • Mechanism of Action : The mechanism involves apoptosis induction through intrinsic and extrinsic pathways. Studies have shown that these compounds can activate caspases, which are critical for the apoptotic process, leading to cell death .
CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-73.27Apoptosis via caspase activation
BHCT-1162.90Cell cycle arrest in G1 phase
CMDA-MB-231>50Minimal effect

Antimicrobial Activity
In addition to anticancer properties, 6,7-dihydroxy-1H-quinazolin-4-one has demonstrated antimicrobial activity against various pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results that warrant further investigation .

Therapeutic Applications

Drug Development
The unique structure of 6,7-dihydroxy-1H-quinazolin-4-one makes it a valuable scaffold for developing new pharmaceuticals. Its derivatives are being explored as potential treatments for:

  • Cancer : Targeting specific kinases involved in tumor progression.
  • Infectious Diseases : Developing broad-spectrum antimicrobial agents.

Case Studies

  • Quinazolinone Derivatives Against Cancer
    A study investigated a series of quinazolinone derivatives for their anticancer activity. Compounds were synthesized and evaluated for their ability to induce apoptosis in MCF-7 cells. Results indicated that several derivatives effectively reduced cell viability with IC50 values significantly lower than standard chemotherapeutics .
  • Safety Profile Assessment
    Toxicity studies on animal models revealed that certain derivatives of 6,7-dihydroxy-1H-quinazolin-4-one exhibited low toxicity levels while maintaining potent anticancer activity. This safety profile is crucial for further development into clinical applications .

Mechanism of Action

The mechanism of action of 6,7-dihydroxy-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : Hydroxyl groups may participate in redox reactions or serve as pharmacophores for enzyme inhibition, unlike methoxy groups, which are metabolically stable.

Pharmacological Activity

Compound Class Reported Activities Mechanism Insights
4-Anilinoquinazoline derivatives Pro-apoptotic activity via Bax upregulation () Dependent on substituent electronics and steric bulk
Triazoloquinazolinones H₁-antihistaminic activity () Triazolo ring enhances receptor binding affinity
Benzoquinazolinone 12 M₁ mAChR allosteric modulation with >100-fold higher potency than BQCA Benzofusion increases target engagement

Its activity may resemble 4-anilinoquinazolines but with altered pharmacokinetics due to polarity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6,7-dihydroxy-1H-quinazolin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves cyclization of substituted anthranilic acid derivatives. For example, nitrohomoveratric acid can react with polyphosphoric acid (PPA) under reflux to form benzoxazine intermediates, which are subsequently treated with acetic anhydride to yield quinazolinone derivatives . Optimization of catalyst type (e.g., heterogeneous vs. homogeneous acids), temperature (e.g., microwave irradiation vs. traditional heating), and solvent systems (e.g., aqueous vs. organic) significantly impacts yield and purity. Characterization via HPLC (≥98% purity) and titration ensures product quality .

Q. How should researchers characterize 6,7-dihydroxy-1H-quinazolin-4-one to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze aromatic proton environments (e.g., δ 6.8–7.2 ppm for hydroxyl-substituted quinazolinones) .
  • HPLC : Verify purity (≥98% area%) and monitor byproducts .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 195) .
  • Melting Point : Compare observed values (e.g., ~298°C) with literature .

Q. What preliminary assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer : Screen for cerebroprotective or antioxidant activity using in vitro models (e.g., neuronal cell lines under oxidative stress). Dose-response studies (1–100 µM) with controls (e.g., ascorbic acid) and assays like DPPH radical scavenging or mitochondrial membrane potential measurement provide initial insights into therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 6,7-dihydroxy-1H-quinazolin-4-one derivatives?

  • Methodological Answer : Discrepancies may arise from structural analogs (e.g., methoxy vs. hydroxy substituents) or assay variability. Employ:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents and compare IC50 values .
  • Triangulation : Validate results across multiple assays (e.g., in vitro enzymatic inhibition + in vivo rodent models) .
  • Dose-Response Curves : Ensure linearity and reproducibility across independent labs .

Q. What green chemistry strategies can improve the sustainability of synthesizing this compound?

  • Methodological Answer : Replace traditional solvents with water or ethanol and use recyclable catalysts (e.g., ZnFe2O4 nanoparticles under microwave irradiation). These methods reduce energy consumption (30–50% faster reaction times) and waste generation (E-factor <5) compared to PPA-based protocols . Monitor reaction efficiency via TLC and GC-MS to confirm minimal byproduct formation .

Q. How can computational modeling guide the design of 6,7-dihydroxy-1H-quinazolin-4-one derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., NMDA receptors for neuroprotection). Use density functional theory (DFT) to optimize substituent electronic effects (e.g., hydroxyl group pKa) and correlate with experimental IC50 values. Validate predictions via synthesis and in vitro testing .

Methodological Best Practices

  • Experimental Design : Include control groups (e.g., unsubstituted quinazolinone) and replicate experiments (n≥3) to account for variability .
  • Data Contradiction Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and assess significance. Cross-reference with structural analogs in PubChem or Reaxys .
  • Scalability : Transition from batch to flow chemistry for gram-scale synthesis while maintaining ≥90% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.